
N-(3-chlorophenyl)indoline-5-sulfonamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)indoline-5-sulfonamide hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the sulfonamide family and has a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(3-chlorophenyl)indoline-5-sulfonamide hydrochloride is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in tumor growth and inflammation. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)indoline-5-sulfonamide hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines in immune cells. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and toxins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-chlorophenyl)indoline-5-sulfonamide hydrochloride in lab experiments is its ability to inhibit the activity of certain enzymes involved in tumor growth and inflammation. This makes it a potential candidate for the development of new cancer therapies. However, one of the limitations of using this compound is its potential toxicity to cells and tissues.
Orientations Futures
There are several future directions for research involving N-(3-chlorophenyl)indoline-5-sulfonamide hydrochloride. One potential area of research is the development of new cancer therapies based on the inhibition of certain enzymes involved in tumor growth. Another potential area of research is the development of new fluorescent probes for the detection of reactive oxygen species in cells. Additionally, further studies are needed to determine the potential toxicity of this compound and its effects on cells and tissues.
Méthodes De Synthèse
The synthesis of N-(3-chlorophenyl)indoline-5-sulfonamide hydrochloride involves the reaction of 3-chloroaniline with indoline-5-sulfonic acid in the presence of hydrochloric acid. The resulting product is then purified using a series of recrystallization steps to obtain the final product in a pure form.
Applications De Recherche Scientifique
N-(3-chlorophenyl)indoline-5-sulfonamide hydrochloride has been extensively studied for its potential applications in scientific research. This compound has been shown to have antitumor, anti-inflammatory, and antiviral properties. It has also been studied for its potential use as a fluorescent probe for the detection of reactive oxygen species in cells.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-chlorophenyl)indoline-5-sulfonamide hydrochloride involves the reaction of 3-chloroaniline with indoline-5-sulfonyl chloride to form N-(3-chlorophenyl)indoline-5-sulfonamide, which is then treated with hydrochloric acid to obtain the hydrochloride salt.", "Starting Materials": [ "3-chloroaniline", "indoline-5-sulfonyl chloride", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-chloroaniline is reacted with indoline-5-sulfonyl chloride in the presence of a base such as triethylamine or pyridine to form N-(3-chlorophenyl)indoline-5-sulfonamide.", "Step 2: The crude product is purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.", "Step 3: The purified N-(3-chlorophenyl)indoline-5-sulfonamide is treated with hydrochloric acid to obtain the hydrochloride salt.", "Step 4: The hydrochloride salt is isolated by filtration and washed with a suitable solvent such as diethyl ether or acetone.", "Step 5: The final product, N-(3-chlorophenyl)indoline-5-sulfonamide hydrochloride, is obtained as a white crystalline solid." ] } | |
Numéro CAS |
1152600-88-8 |
Nom du produit |
N-(3-chlorophenyl)indoline-5-sulfonamide hydrochloride |
Clé InChI |
LDDZFSRWBYIQIF-UHFFFAOYNA-N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



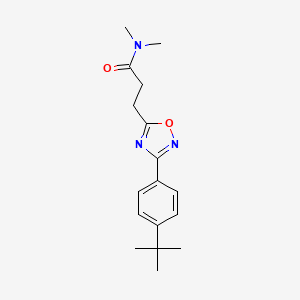
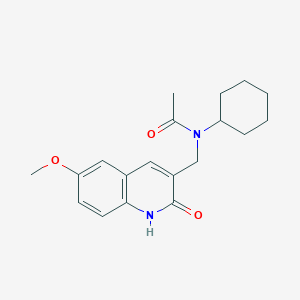
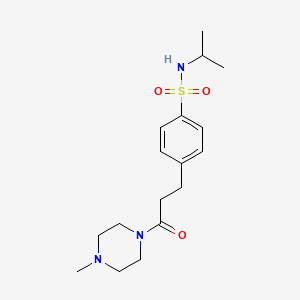
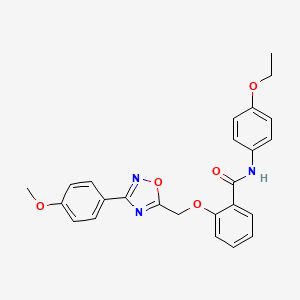
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7695240.png)

![N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide](/img/structure/B7695256.png)
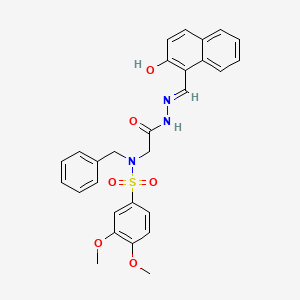


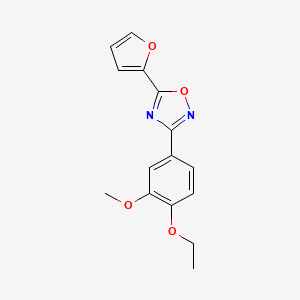
![N-cyclooctyl-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695315.png)
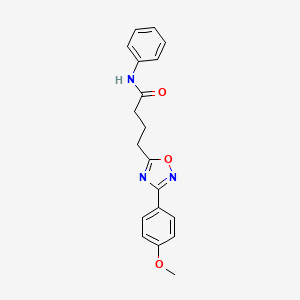
![N'-[(E)-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7695320.png)